molecular formula C6H10N2 B2893147 (1S,3R)-3-Aminocyclopentanecarbonitrile CAS No. 884006-65-9

(1S,3R)-3-Aminocyclopentanecarbonitrile

Cat. No.: B2893147
CAS No.: 884006-65-9
M. Wt: 110.16
InChI Key: PKTNSCWXNMMDQK-NTSWFWBYSA-N
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Description

(1S,3R)-3-Aminocyclopentanecarbonitrile is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a nitrile group. The stereochemistry of the compound, denoted by (1S,3R), indicates the specific three-dimensional arrangement of the substituents around the cyclopentane ring.

Scientific Research Applications

(1S,3R)-3-Aminocyclopentanecarbonitrile has numerous applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-Aminocyclopentanecarbonitrile is Glutathione Peroxidase 4 (GPx4) . GPx4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

This compound, also known as RSL3, induces a form of regulated cell death known as ferroptosis by inhibiting the activity of GPx4 .

Biochemical Pathways

The compound affects the ferroptosis pathway , which is characterized by the accumulation of lipid peroxidation products and lethal reactive oxygen species (ROS) derived from iron metabolism . The inhibition of GPx4 by this compound leads to the accumulation of lipid peroxides, which are toxic and can lead to cell death .

Result of Action

The inhibition of GPx4 by this compound leads to the induction of ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides . This can result in decreased cell viability, inhibition of spheroid formation, and disruption of cell migration in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals in the environment has been shown to regulate ferroptosis, which is the primary mode of action of this compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can cause damage to the eyes and skin. Nitriles can be toxic if ingested or inhaled, and can also cause skin and eye irritation .

Future Directions

The future directions for research on a compound like “(1S,3R)-3-Aminocyclopentanecarbonitrile” could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. This would likely involve further studies on its synthesis, properties, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Aminocyclopentanecarbonitrile can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes multiple steps such as hydrogenation, hydrolysis, and cyclization to form the desired product . Another method involves the use of aziridine intermediates, which also results in the formation of the compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted cyclopentane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Aminocyclopentanecarbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activities make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-aminocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNSCWXNMMDQK-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884006-65-9
Record name rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile
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